molecular formula C22H18N4O4S2 B2797261 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide CAS No. 393838-75-0

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2797261
CAS No.: 393838-75-0
M. Wt: 466.53
InChI Key: WYDOSTKVUHMICY-UHFFFAOYSA-N
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Description

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that belongs to the class of phenoxyacetamides

Scientific Research Applications

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Phenoxyacetic Acid: Phenoxyacetic acid is synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is then converted to phenoxyacetyl chloride using thionyl chloride.

    Synthesis of Thiazole Derivatives: Thiazole derivatives are prepared by reacting 2-aminothiazole with various reagents to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling phenoxyacetyl chloride with the thiazole derivative in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals, which can further react to form quinones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.

    Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: A simpler compound with similar phenoxy and acetamide groups.

    Thiazole Derivatives: Compounds containing thiazole rings with various substituents.

    Phenoxyacetic Acid Derivatives: Compounds derived from phenoxyacetic acid with different functional groups.

Uniqueness

2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide is unique due to its combination of phenoxy and thiazole groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c27-19(11-29-15-7-3-1-4-8-15)25-21-23-17(13-31-21)18-14-32-22(24-18)26-20(28)12-30-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDOSTKVUHMICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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